molecular formula C13H24N2O3 B11760568 (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

Cat. No.: B11760568
M. Wt: 256.34 g/mol
InChI Key: KHVXQKCRFSXIID-SNVBAGLBSA-N
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Description

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. This structural motif is often found in natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic core

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

(S)-tert-Butyl 2-oxa-8-azaspiro[4

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate stands out due to the presence of the tert-butyl carbamate group, which can enhance its stability and solubility. This unique feature may contribute to its potential as a drug candidate and its versatility in various chemical reactions.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(4S)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

KHVXQKCRFSXIID-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNCC2

Origin of Product

United States

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